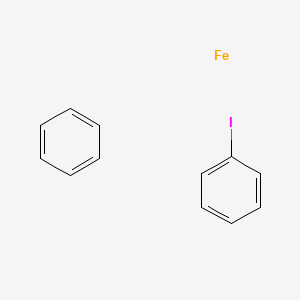

1-碘代二茂铁

描述

1-Iodoferrocene, also known as FcI, is an organic compound with the chemical formula Fe(C5H5)2I . It is a red-brown solid, stable at room temperature .

Synthesis Analysis

The synthesis of 1-Iodoferrocene involves mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine .Molecular Structure Analysis

The molecular structure of 1-Iodoferrocene was determined by X-ray single crystal diffraction . The molecular formula is CHFeI, with an average mass of 311.928 Da and a mono-isotopic mass of 311.909821 Da .Chemical Reactions Analysis

1-Iodoferrocene is a key compound in the synthesis of substituted ferrocenes, particularly where Heck, Sonogashira, Suzuki-Miyaura or Ullmann coupling reactions are involved because they are highly reactive in such coupling reactions .Physical And Chemical Properties Analysis

1-Iodoferrocene is a red-brown solid, stable at room temperature . It has good light absorption properties and is commonly used as dyes, pigments, and photosensitizers .科学研究应用

催化和合成:碘代二茂铁用于烯烃和炔烃的钯催化反应中,以生成烯基二茂铁衍生物和二二茂铁乙炔 (笠原、和泉和前村,1977)。

改进的合成和纯化:已经开发出用于合成和纯化碘代二茂铁和 1,1'-二碘代二茂铁的增强方法,以高纯度和良好收率得到这些化合物 (罗默和尼杰胡斯,2014)。

碘代二茂铁的功能化:已经记录了制备各种 1'-取代碘代二茂铁及其在与乙烯基二茂铁的 Heck 偶联反应中的应用 (罗默、唐纳迪厄和尼杰胡斯,2016)。

低聚二茂铁的形成:对碘代二茂铁和 1,2-二碘代二茂铁的混合乌尔曼反应的研究产生了一系列低聚二茂铁,包括二茂铁、三茂铁和各种异构的五茂铁 (罗林和劳施,1977)。

纯化方法:已经报道了一种从二茂铁合成的碘代二茂铁的简单纯化方法。该方法解决了获得纯碘代二茂铁的挑战,这通常涉及复杂且可能有毒的程序 (戈尔茨和库比亚克,2011)。

乙酰化研究:已经研究了取代二茂铁(包括碘代二茂铁)的乙酰化。这项研究提供了对这些化合物在乙酰化条件下的行为和性质的见解 (霍尔和理查兹,1963)。

二取代二茂铁的新途径:已经建立了一种获得 1,1'-二取代二茂铁的独特方法,包括某些二茂铁羧酰胺化合物的远程去质子金属化 (厄布等人,2020)。

二茂铁烷基醚的合成:碘代二茂铁与醇盐的铜(I)介导的乌尔曼型偶联使得制备氧取代的二茂铁成为可能,从而扩大了合成新型二茂铁衍生物的可能性 (沙尔施米特和朗,2010)。

未来方向

1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .

属性

IUPAC Name |

benzene;iodobenzene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I.C6H6.Fe/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H;1-6H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOZGKFZPQMDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FeI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodoferrocene | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)